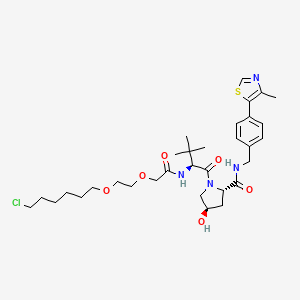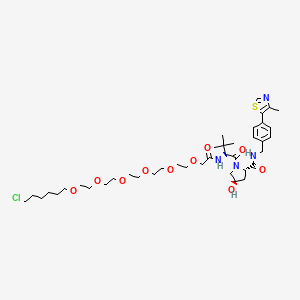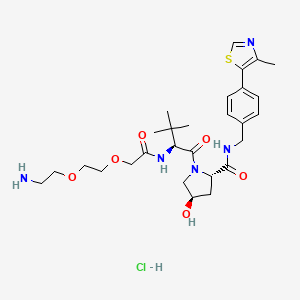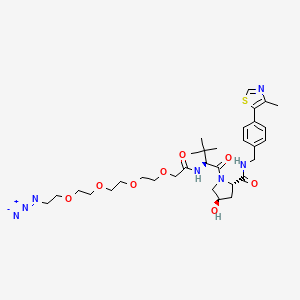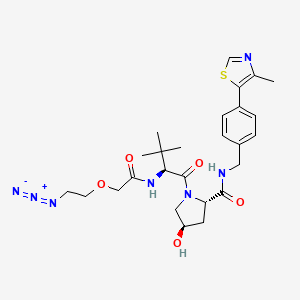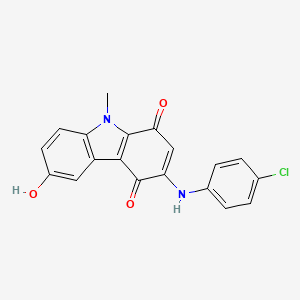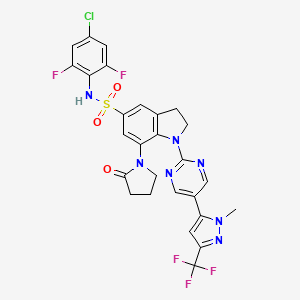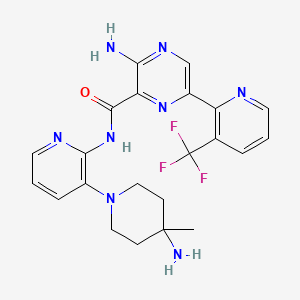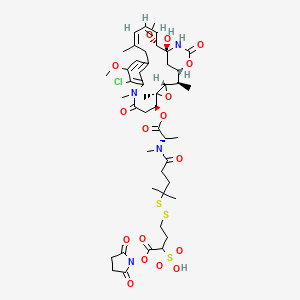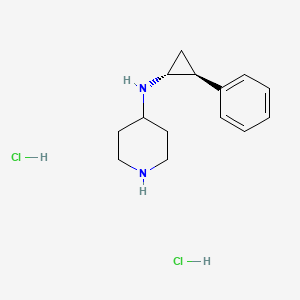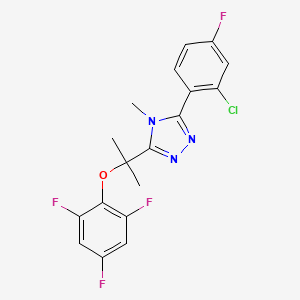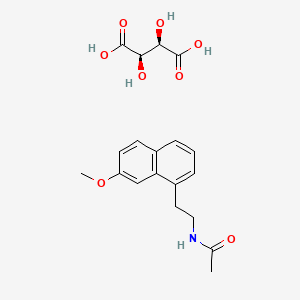
Agomelatine (L(+)-Tartaric acid)
Overview
Description
Agomelatine (L(+)-Tartaric acid) is a novel antidepressant primarily used to treat major depressive disorder and generalized anxiety disorder. It is known for its unique mechanism of action, which involves both melatonergic and serotonergic pathways. Agomelatine is structurally related to melatonin and acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Agomelatine can be synthesized through various methods. One common synthetic route involves the Reformatsky reaction, where 7-methoxy-tetralone is reacted with ethyl bromoacetate to form an intermediate, which is then further processed to yield agomelatine . The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as potassium dihydrogen phosphate.
Industrial Production Methods: Industrial production of agomelatine involves a series of well-controlled steps to ensure high purity and yield. The process includes the preparation of intermediates, followed by purification techniques like rectification and column chromatography . The methods are designed to be scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Agomelatine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various intermediates that are crucial for the final synthesis of agomelatine .
Scientific Research Applications
Agomelatine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Industry: Employed in the development of new pharmaceuticals targeting similar pathways.
Mechanism of Action
Agomelatine exerts its effects by acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin receptors (5-HT2C). This dual action helps resynchronize circadian rhythms and increase the release of norepinephrine and dopamine in the frontal cortex . The compound’s unique mechanism involves modulation of multiple cellular pathways, including the increase of trophic factors and synaptic remodeling .
Comparison with Similar Compounds
Melatonin: Shares structural similarities and acts on melatonin receptors but lacks the serotonergic antagonism.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.
Fluoxetine: Another SSRI, primarily affecting serotonin reuptake without melatonergic activity.
Uniqueness: Agomelatine’s uniqueness lies in its dual action on melatonin and serotonin receptors, which provides a novel approach to treating depression and anxiety. Unlike traditional antidepressants, it does not interfere with the reuptake of serotonin, norepinephrine, or dopamine .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.C4H6O6/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;5-1(3(7)8)2(6)4(9)10/h3-7,10H,8-9H2,1-2H3,(H,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPJXPTFZIKTL-LREBCSMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


